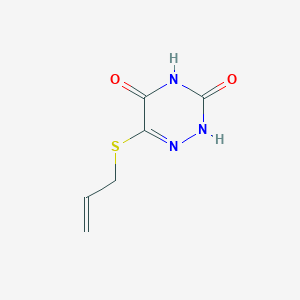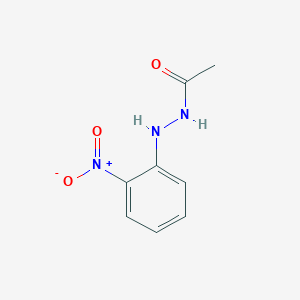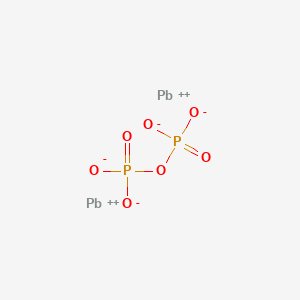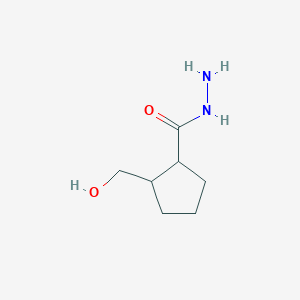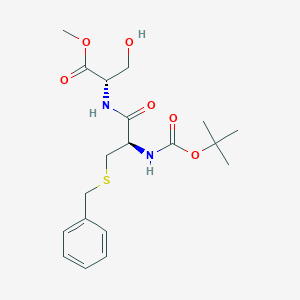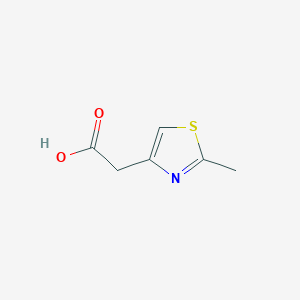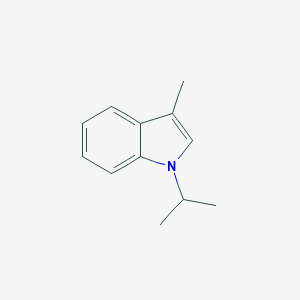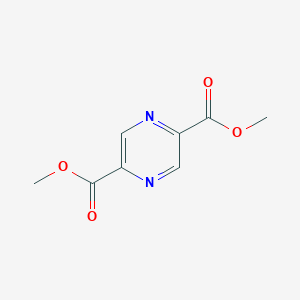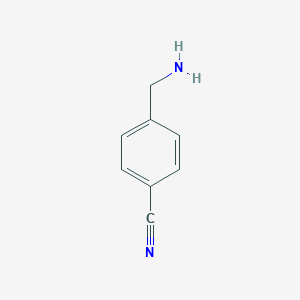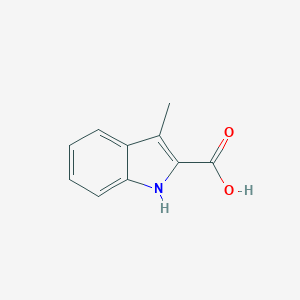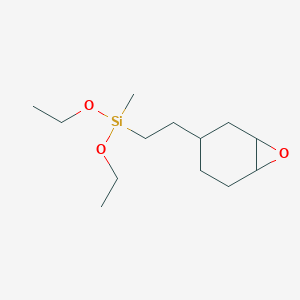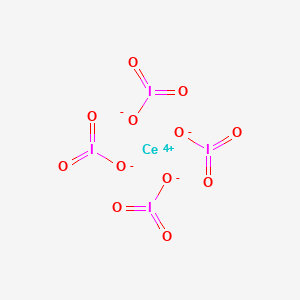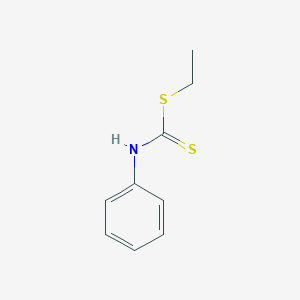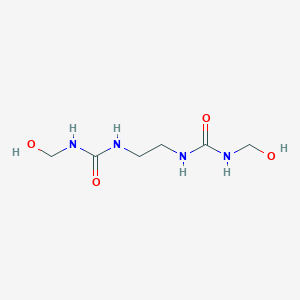
3,3'-Bis(hydroxymethyl)-1,1'-ethylenediurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
‘3,3'-Bis(hydroxymethyl)-1,1'-ethylenediurea’ is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is also known as ‘BEDU’ and has a molecular formula of C6H12N4O4. BEDU is a white crystalline powder that is soluble in water and has been found to have various applications in the field of science.
Wirkmechanismus
The exact mechanism of action of BEDU is not fully understood. However, it is believed that BEDU works by inhibiting the activity of certain enzymes that are necessary for the survival and growth of bacteria, fungi, and viruses.
Biochemische Und Physiologische Effekte
BEDU has been found to have various biochemical and physiological effects. It has been found to have a positive effect on the immune system by increasing the production of white blood cells. BEDU has also been found to have a positive effect on the cardiovascular system by reducing blood pressure and improving blood flow.
Vorteile Und Einschränkungen Für Laborexperimente
BEDU has several advantages for lab experiments. It is stable and easy to handle. It is also relatively inexpensive and readily available. However, BEDU has some limitations for lab experiments. It is not very soluble in organic solvents, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of BEDU. One potential area of research is the development of new drugs based on BEDU. Another potential area of research is the study of the mechanism of action of BEDU. Additionally, further research is needed to fully understand the biochemical and physiological effects of BEDU.
Synthesemethoden
BEDU can be synthesized by reacting ethylenediamine with formaldehyde and then adding urea to the mixture. The reaction takes place in an aqueous medium and is catalyzed by an acid. The resulting product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
BEDU has been extensively studied for its potential applications in various fields of science. It has been found to have antibacterial, antifungal, and antiviral properties. BEDU has also been found to have potential use in the treatment of cancer and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
13043-10-2 |
|---|---|
Produktname |
3,3'-Bis(hydroxymethyl)-1,1'-ethylenediurea |
Molekularformel |
C6H14N4O4 |
Molekulargewicht |
206.2 g/mol |
IUPAC-Name |
1-(hydroxymethyl)-3-[2-(hydroxymethylcarbamoylamino)ethyl]urea |
InChI |
InChI=1S/C6H14N4O4/c11-3-9-5(13)7-1-2-8-6(14)10-4-12/h11-12H,1-4H2,(H2,7,9,13)(H2,8,10,14) |
InChI-Schlüssel |
YPSAQVJMWGDIOA-UHFFFAOYSA-N |
SMILES |
C(CNC(=O)NCO)NC(=O)NCO |
Kanonische SMILES |
C(CNC(=O)NCO)NC(=O)NCO |
Andere CAS-Nummern |
13043-10-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



